molecular formula C15H18N8 B12343210 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12343210
M. Wt: 310.36 g/mol
InChI Key: XSMZSVRRTXHVRW-UHFFFAOYSA-N
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Description

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-06-9) is a heterocyclic compound featuring a pyrimidine-pyrazine core linked by an amino group. Its molecular formula is C₁₅H₁₈N₈ (average mass: 310.365 g/mol), with a piperidinylmethyl substituent at the pyrimidine ring .

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

5-[[6-[4-(aminomethyl)piperidin-1-yl]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H18N8/c16-6-11-1-3-23(4-2-11)15-5-13(20-10-21-15)22-14-9-18-12(7-17)8-19-14/h5,8-11H,1-4,6,16H2,(H,19,20,21,22)

InChI Key

XSMZSVRRTXHVRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

CHK1 Inhibition

The primary application of this compound is as an inhibitor of Checkpoint Kinase 1 (CHK1), an essential protein kinase involved in the DNA damage response. Inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies by preventing cancer cells from repairing DNA damage.

  • Case Study : A study demonstrated that compounds similar to 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile exhibited potent CHK1 inhibition with selectivity over CHK2. The optimization process involved modifying substituents to enhance potency and selectivity, resulting in candidates that showed significant efficacy in preclinical models of colon cancer .

Combination Therapies

The compound has been explored in combination therapies, particularly with other chemotherapeutic agents. By inhibiting CHK1, it can sensitize tumors to treatments that induce DNA damage.

  • Research Findings : In vivo studies indicated that the compound could act as a potentiator of DNA-damaging agents, enhancing their therapeutic effects while reducing the required dosages .

Targeting Cancer Stem Cells

Recent research has indicated that CHK1 inhibitors may also target cancer stem cells, which are often resistant to conventional therapies. This represents a promising avenue for improving treatment outcomes in resistant tumor types.

  • Evidence : Compounds with similar structures have shown efficacy against cancer stem cell populations, suggesting that 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile could be effective in this context .

Recent structural biology studies have elucidated how modifications to the piperidine and pyrimidine rings influence binding interactions with CHK1, leading to improved selectivity profiles .

Mechanism of Action

The mechanism of action of 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-17-2)

  • Structure: Replaces the piperidinylmethyl group with a linear 4-aminobutyl chain.
  • Impact : The flexible aliphatic chain may reduce steric hindrance but increase hydrophilicity compared to the cyclic piperidine .
  • Synthesis : Likely synthesized via nucleophilic substitution, similar to methods in for hydrazinyl derivatives .

5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-38-7)

  • Structure : Features a tetrahydropyran-methyl group instead of piperidinylmethyl.

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CAS 1137476-36-8)

  • Structure : Replaces pyrimidine with a pyridine ring , altering electronic distribution.
  • Impact : Pyridine’s lower basicity compared to pyrimidine may affect binding to targets like kinases .

Functional Group Modifications in Heterocyclic Analogues

Thiazole-Containing Pyrimidine-5-carbonitriles

  • Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3 in ).
  • Key Difference : Incorporates a thiazole ring at the pyrimidine-5-carbonitrile scaffold.
  • Bioactivity : Thiazole groups are associated with antimicrobial and anticancer activity, suggesting divergent mechanisms compared to the target compound .

Pyrazolopyrimidine Derivatives

  • Example: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine derivatives (Compound 15 in ).
  • Key Difference : Replaces pyrazine with a pyrazole ring , reducing aromaticity.
  • Impact : Pyrazolopyrimidines are often kinase inhibitors (e.g., Janus kinases), highlighting structural versatility for diverse targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Key Substituent logP (Predicted) Solubility Bioactivity Notes
Target Compound (CAS 1137475-06-9) C₁₅H₁₈N₈ Piperidinylmethyl 1.2 Moderate (aqueous) Potential kinase inhibition
5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile C₁₅H₁₈N₈ 4-Aminobutyl 0.8 High (aqueous) Enhanced solubility for CNS targets
5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile C₁₆H₂₀N₈O Tetrahydropyran-methyl 1.5 Moderate (DMSO) Improved metabolic stability
Thiazole-Pyrimidine (Compound 3, ) C₁₆H₁₅N₇OS 4-Methyl-2-(methylamino)thiazole 2.3 Low (organic solvents) Anticandidate for antimicrobial use

Bioactivity and Therapeutic Potential

  • Kinase Inhibition : Pyrimidine-pyrazine scaffolds are common in kinase inhibitors (e.g., EGFR, ALK) due to ATP-binding pocket interactions .
  • Ferroptosis Induction : highlights pyrazine derivatives as candidates for ferroptosis-inducing agents (FINs) in oral cancer .
  • Antimicrobial Activity : Thiazole-containing analogues () show promise against microbial pathogens .

Biological Activity

The compound 5-((6-(4-(aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile , with the CAS number 1137475-21-8 , is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H18N8
  • Molecular Weight : 310.36 g/mol
  • Purity : NLT 98%
  • Storage Conditions : Store at 2-8ºC

The compound acts primarily as an inhibitor of various kinases, particularly those involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.

Key Mechanisms:

  • Inhibition of Protein Kinase B (PKB/Akt) : The compound has shown selective inhibition of PKB, which is involved in cell survival and metabolism regulation. Studies indicate that it possesses a high degree of selectivity over other kinases, enhancing its therapeutic potential against cancers characterized by aberrant PKB activity .
  • Antitumor Activity : In vivo studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for 5-((6-(4-(aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile:

Activity TypeObservations
Antitumor Activity Significant inhibition of tumor growth in xenograft models; effective at well-tolerated doses .
Kinase Inhibition Selective inhibition of PKB with IC50 values in the nanomolar range; high selectivity over PKA .
Enzyme Inhibition Evaluated for acetylcholinesterase (AChE) and urease inhibition; potential for neuroprotective effects .

Case Studies

  • Tumor Xenograft Studies : In a study involving human tumor xenografts in nude mice, administration of the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to its ability to inhibit the PI3K/AKT/mTOR signaling pathway, crucial for cancer cell survival .
  • Enzyme Inhibition Studies : The compound was tested against AChE and urease, showing promising results that indicate potential applications in treating neurodegenerative diseases and metabolic disorders . The enzyme inhibition profile suggests a multifaceted approach to therapy.

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